molecular formula C12H10ClNO2S B13360592 4-(5-(Chloromethyl)-4-methylthiazol-2-yl)benzoic acid

4-(5-(Chloromethyl)-4-methylthiazol-2-yl)benzoic acid

Katalognummer: B13360592
Molekulargewicht: 267.73 g/mol
InChI-Schlüssel: QONRRYCSKKDRHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-(Chloromethyl)-4-methylthiazol-2-yl)benzoic acid is an organic compound that features a thiazole ring substituted with a chloromethyl group and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Chloromethyl)-4-methylthiazol-2-yl)benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Chloromethylation: The thiazole ring is then chloromethylated using chloromethyl methyl ether or other chloromethylating agents under acidic conditions.

    Coupling with Benzoic Acid: The chloromethylated thiazole is then coupled with benzoic acid or its derivatives through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-(Chloromethyl)-4-methylthiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(5-(Chloromethyl)-4-methylthiazol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(5-(Chloromethyl)-4-methylthiazol-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Chloromethyl)benzoic acid: This compound shares the benzoic acid moiety but lacks the thiazole ring.

    4-Methylthiazole-2-carboxylic acid: This compound contains the thiazole ring but does not have the chloromethyl group.

Uniqueness

4-(5-(Chloromethyl)-4-methylthiazol-2-yl)benzoic acid is unique due to the combination of the thiazole ring and the chloromethyl group, which can impart distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C12H10ClNO2S

Molekulargewicht

267.73 g/mol

IUPAC-Name

4-[5-(chloromethyl)-4-methyl-1,3-thiazol-2-yl]benzoic acid

InChI

InChI=1S/C12H10ClNO2S/c1-7-10(6-13)17-11(14-7)8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,15,16)

InChI-Schlüssel

QONRRYCSKKDRHP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(=O)O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.